molecular formula C11H13NO4 B13140294 1-((2-Methoxyphenyl)amino)-2-oxoethylacetate

1-((2-Methoxyphenyl)amino)-2-oxoethylacetate

Cat. No.: B13140294
M. Wt: 223.22 g/mol
InChI Key: BBQBPPXZVIDJKU-UHFFFAOYSA-N
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Description

1-((2-Methoxyphenyl)amino)-2-oxoethylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to an oxoethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxyphenyl)amino)-2-oxoethylacetate typically involves the reaction of 2-methoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Catalyst: Triethylamine or pyridine

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields. The purification of the final product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methoxyphenyl)amino)-2-oxoethylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-((2-Methoxyphenyl)amino)-2-oxoethylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((2-Methoxyphenyl)amino)-2-oxoethylacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(o-methoxyphenyl)propane: Similar structure with an amino group and methoxyphenyl group.

    1-(2-Methoxyphenyl)piperazine: Contains a methoxyphenyl group attached to a piperazine ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Features a methoxyphenyl group and an amino group.

Uniqueness

1-((2-Methoxyphenyl)amino)-2-oxoethylacetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

[1-(2-methoxyanilino)-2-oxoethyl] acetate

InChI

InChI=1S/C11H13NO4/c1-8(14)16-11(7-13)12-9-5-3-4-6-10(9)15-2/h3-7,11-12H,1-2H3

InChI Key

BBQBPPXZVIDJKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C=O)NC1=CC=CC=C1OC

Origin of Product

United States

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